molecular formula C22H30N2O3 B5583793 2-cyclopentyl-8-(2-hydroxy-3-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one

2-cyclopentyl-8-(2-hydroxy-3-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5583793
M. Wt: 370.5 g/mol
InChI Key: DIKMHDWBYCNGOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization reactions or Michael addition reactions. For instance, a methodology was developed for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via cascade cyclization of [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with diaryldivinylketones, demonstrating the complexity and efficiency of synthetic approaches in constructing such spirocyclic frameworks (Islam et al., 2017).

Molecular Structure Analysis

The diazaspiro[5.5]undecane structure is characterized by its spirocyclic nature, involving a fusion of two cyclic components through a single shared atom. This structural motif is prevalent in various compounds with diverse biological and pharmacological activities. The molecular structure is typically elucidated using NMR and X-ray crystallography techniques, revealing details such as the preferred conformation of the cyclohexanone unit in spirocycles and the presence of intermolecular interactions like hydrogen bonding and π-π stacking in crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, including Prins cascade cyclization, which is utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. Such reactions highlight the reactivity of the diazaspiro[5.5]undecane framework and its utility in constructing complex molecular architectures (Reddy et al., 2014).

properties

IUPAC Name

2-cyclopentyl-8-(2-hydroxy-3-methylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-16-6-4-9-18(20(16)26)21(27)23-13-5-11-22(14-23)12-10-19(25)24(15-22)17-7-2-3-8-17/h4,6,9,17,26H,2-3,5,7-8,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKMHDWBYCNGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)C4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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